1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-

Cycloaddition Chemistry Synthetic Methodology Strained Alkene Reactivity

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- (CAS 4486-29-7), commonly known as benzonorbornene, is a bridged bicyclic olefin (C11H12, MW 144.21) featuring a norbornene skeleton fused to a benzene ring. This fusion imparts distinct electronic and steric characteristics compared to both non-benzo-fused norbornene systems and conventional benzocyclic olefins.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 4486-29-7
Cat. No. B3052757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-
CAS4486-29-7
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC2CC1C3=CC=CC=C23
InChIInChI=1S/C11H12/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-4,8-9H,5-7H2
InChIKeyILMCRZOMKCLIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- (Benzonorbornene): A Structurally Distinct, Strained-Ring Olefin for Differentiated Reactivity and Materials Design


1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- (CAS 4486-29-7), commonly known as benzonorbornene, is a bridged bicyclic olefin (C11H12, MW 144.21) featuring a norbornene skeleton fused to a benzene ring [1]. This fusion imparts distinct electronic and steric characteristics compared to both non-benzo-fused norbornene systems and conventional benzocyclic olefins . It serves as a critical synthetic intermediate and monomer where the combination of ring strain, a single, geometrically constrained double bond, and an appended aromatic moiety provides quantifiable leverage in cycloaddition reactivity, solvolytic behavior, and polymerization outcomes that cannot be replicated by simple norbornene or substituted styrenic analogs.

Why Norbornene or Benzonorbornadiene Cannot Substitute 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- in Key Performance Applications


The core utility of benzonorbornene lies in its specific hybrid structure: a single, strained norbornene olefin electronically modulated by a fused benzene ring. Simple in-class substitution fails because replacing it with norbornene removes the aromatic pi-system, drastically altering cycloaddition regioselectivity and polymer backbone rigidity [1]. Conversely, the diene analog benzonorbornadiene introduces a second, highly oxidation-prone allylic position, which causes uncontrolled polymer oxidation and alters solvolysis rates by more than an order of magnitude [2]. Even the saturated analog norbornane lacks the reactive olefin entirely, negating its use in ROMP or functionalization chemistry. These are not incremental property differences; they represent binary, go/no-go performance decisions in chemical synthesis and materials procurement.

Quantitative Differentiation Evidence for 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- Against Key Structural Comparators


Diels-Alder Cycloaddition Yields: Benzonorbornene vs. Norbornene with Propenethial S,S-Dioxide

In a head-to-head comparison under identical thermal conditions (180–190 °C), the Diels-Alder cycloaddition yield with propenethial S,S-dioxide is substantially lower for benzonorbornene (48–60%) compared to norbornene (79%) [1]. This 19–31 percentage point drop is a direct measure of the steric and electronic deactivation imparted by the fused benzene ring.

Cycloaddition Chemistry Synthetic Methodology Strained Alkene Reactivity

Solvolytic Reactivity: 47-Fold Retardation Relative to a Non-Benzo Carbinyl Tosylate Analog

The solvolysis rate of benzonorbornenyl-1-carbinyl tosylate is retarded 47-fold in acetic acid at 133 °C and 14-fold in 80% acetone at 25 °C compared to its nonbenzo analog . This direct rate comparison was conducted to evaluate anchimeric assistance, demonstrating that the aromatic ring does not participate in ionization and instead exerts a powerful inductive deactivation.

Physical Organic Chemistry Solvolysis Kinetics Neighboring Group Participation

NMR Vicinal Coupling Constant Trends: Jexo,exo Values Distinguish Benzonorbornene Within a Bridged Ring Series

A systematic NMR study across norbornanes, benzonorbornenes, and norbornenes established a steady decrease in the vicinal coupling constant Jexo,exo along the series, while Jendo,endo remains relatively constant [1]. This trend provides a quantitative structural fingerprint; for benzonorbornene, the coupling value explicitly distinguishes it from norbornenes (where Jexo,exo and Jendo,endo are approximately equal) and from norbornanes.

NMR Spectroscopy Conformational Analysis Structural Elucidation

ROMP Monomer Performance: Benzonorbornene-Embedded Cycloparaphenylene Enables Nanohoop Polymer Architectures

Benzonorbornene-embedded cycloparaphenylenes undergo controlled ROMP to yield carbon nanohoop-based polymers, where the norbornene double bond serves as the site for metathesis insertion while the aromatic backbone remains intact and its size-dependent fluorescence and host-guest properties are preserved [1]. This reactivity paradigm is fundamentally inaccessible with simple norbornene monomers, which cannot incorporate or electronically couple to macrocyclic pi-systems.

Ring-Opening Metathesis Polymerization Conjugated Polymers Materials Chemistry

Halofluorination Reactivity: Distinct Regiochemical Outcomes for Benzonorbornene vs. Norbornene

A comparative halofluorination study of norbornene and benzonorbornene revealed that the presence of the fused benzene ring directs distinct product distributions and reaction pathways due to altered electronic and steric factors at the double bond [1]. While both substrates undergo electrophilic addition, the benzonorbornene framework constrains the accessible conformations of the intermediate halonium ion, leading to different regio- and stereochemical outcomes.

Halogenation Chemistry Strained Alkene Functionalization Fluorination Methodology

Procurement-Relevant Application Scenarios for 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-


Synthetic Route Planning Requiring Quantifiable Cycloaddition Yield Forecasting

When designing a Diels-Alder sequence involving a strained dienophile, the 48–60% yield range for benzonorbornene with propenethial S,S-dioxide provides a directly actionable benchmark against the 79% yield achievable with norbornene [1]. This allows procurement teams to accurately forecast starting material quantities and costs when the benzannulated structure is structurally essential, preventing the over-ordering associated with less reactive analogs.

Carbocation-Mediated Rearrangement Cascades Where Rate Deceleration is a Design Feature

The 47-fold solvolysis rate retardation observed for benzonorbornenyl-1-carbinyl tosylate relative to its nonbenzo analog demonstrates that the fused benzene ring strongly deactivates carbocation formation [1]. This property can be leveraged in synthetic sequences where controlled, slower ionization is required to avoid runaway exotherms or to direct regioselectivity, making benzonorbornene a superior scaffold over norbornene for staged acid-catalyzed transformations.

Synthesis of Functionalized Fluorinated Norbornane-Type Building Blocks

The distinct halofluorination behavior of benzonorbornene compared to norbornene, as documented in systematic comparative studies, makes it the preferred starting material when access to benzannulated, fluorinated bicyclo[2.2.1]heptane scaffolds is required for pharmaceutical or agrochemical intermediate synthesis [1]. The exo/endo selectivity governed by the benzo group provides a stereochemical control element absent in norbornene.

Advanced Polymer Design Using Strained Olefin-pi-System Hybrid Monomers

For polymer chemistry groups developing functional materials through ROMP, benzonorbornene is the essential scaffold that enables the covalent embedding of conjugated macrocycles (e.g., cycloparaphenylenes) into a polymer backbone while preserving their intrinsic photophysical properties [1]. This application scenario is structurally impossible with norbornene alone, making benzonorbornene the mandatory procurement choice for this class of advanced materials.

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